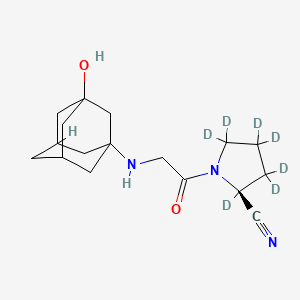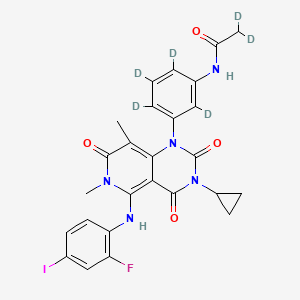
Valproic acid acyl-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valproic acid acyl-D-glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is formed through the conjugation of valproic acid with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is a crucial step in the metabolism and excretion of valproic acid in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valproic acid acyl-D-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. The reaction involves the conjugation of valproic acid with glucuronic acid, resulting in the formation of the acyl-D-glucuronide metabolite .
Industrial Production Methods: While the industrial production of this compound is not common, the synthesis of valproic acid itself involves the oxidation of 2-propylpentanoic acid. The glucuronidation process is typically studied in vitro using liver microsomes or recombinant enzymes to understand the metabolic pathways and potential drug interactions .
Analyse Chemischer Reaktionen
Types of Reactions: Valproic acid acyl-D-glucuronide undergoes several chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are significant in understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the glucuronide conjugate back into valproic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often a protein, which can lead to the formation of protein adducts.
Glycation: This reaction involves the addition of the glucuronic acid moiety to proteins, forming glycated products.
Major Products Formed: The major products formed from these reactions include valproic acid, glucuronic acid, and various protein adducts. These products are essential in understanding the pharmacokinetics and potential toxicity of valproic acid .
Wissenschaftliche Forschungsanwendungen
Valproic acid acyl-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of valproic acid and the role of glucuronidation in drug metabolism.
Biology: Research on this compound helps in understanding the interactions between drugs and biological macromolecules, such as proteins.
Medicine: The study of this compound is crucial in assessing the safety and efficacy of valproic acid as a therapeutic agent.
Wirkmechanismus
The mechanism of action of valproic acid acyl-D-glucuronide involves its interaction with various molecular targets and pathways:
GABAergic Transmission: Valproic acid enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing its availability in the synaptic cleft.
Histone Deacetylase Inhibition: Valproic acid inhibits histone deacetylases, leading to changes in gene expression that contribute to its mood-stabilizing and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Valproic acid acyl-D-glucuronide can be compared with other acyl glucuronides formed from carboxylic acid-containing drugs:
Similar Compounds: Examples include acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as other anticonvulsants like carbamazepine.
Uniqueness: this compound is unique due to its specific formation from valproic acid and its role in the metabolism and excretion of this widely used anticonvulsant.
Eigenschaften
Molekularformel |
C14H24O8 |
|---|---|
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1 |
InChI-Schlüssel |
XXKSYIHWRBBHIC-JLERCCTOSA-N |
Isomerische SMILES |
CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Kanonische SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


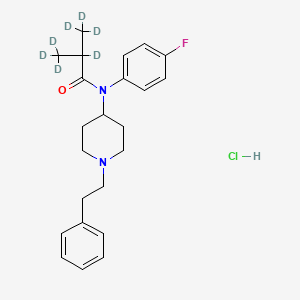
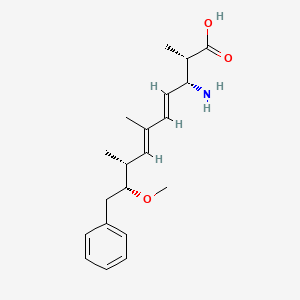
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
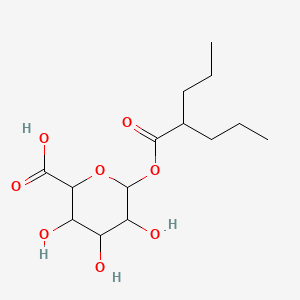
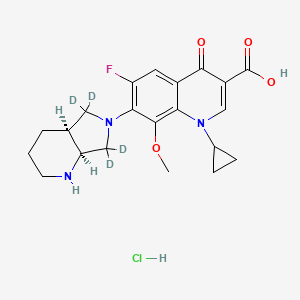
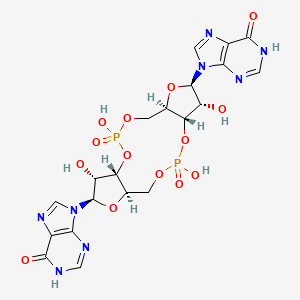
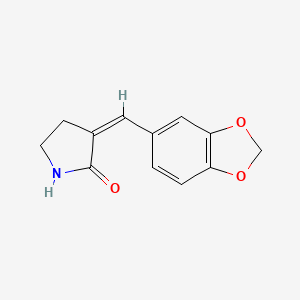
![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
